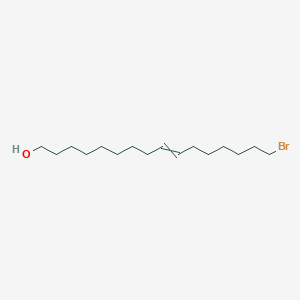
16-Bromohexadec-9-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Bromohexadec-9-en-1-ol is a long-chain fatty alcohol with a bromine atom attached to the sixteenth carbon and a double bond between the ninth and tenth carbons. This compound is of interest due to its unique structure, which combines the properties of both an alcohol and an alkene, making it versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Bromohexadec-9-en-1-ol typically involves the bromination of hexadec-9-en-1-ol. One common method is the addition of bromine to the double bond of hexadec-9-en-1-ol in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
16-Bromohexadec-9-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form hexadec-9-en-1-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed.
Major Products Formed
Oxidation: Hexadec-9-en-1-one or hexadec-9-en-1-al.
Reduction: Hexadec-9-en-1-ol.
Substitution: 16-Hydroxyhexadec-9-en-1-ol or 16-Aminohexadec-9-en-1-ol.
Aplicaciones Científicas De Investigación
16-Bromohexadec-9-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 16-Bromohexadec-9-en-1-ol involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The bromine atom and the double bond play crucial roles in these interactions, making the compound effective in modulating membrane properties .
Comparación Con Compuestos Similares
Similar Compounds
16-Bromohexadecan-1-ol: Lacks the double bond, making it less reactive in certain chemical reactions.
Hexadec-9-en-1-ol: Lacks the bromine atom, reducing its versatility in substitution reactions.
16-Hydroxyhexadec-9-en-1-ol: Contains a hydroxyl group instead of a bromine atom, altering its chemical properties.
Uniqueness
16-Bromohexadec-9-en-1-ol is unique due to the presence of both a bromine atom and a double bond. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
106051-38-1 |
|---|---|
Fórmula molecular |
C16H31BrO |
Peso molecular |
319.32 g/mol |
Nombre IUPAC |
16-bromohexadec-9-en-1-ol |
InChI |
InChI=1S/C16H31BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1,3,18H,2,4-16H2 |
Clave InChI |
OYBYSGISSWQQNS-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCO)CCCC=CCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-N,N-bis[(oxiran-2-yl)methyl]propan-1-amine](/img/structure/B14335324.png)

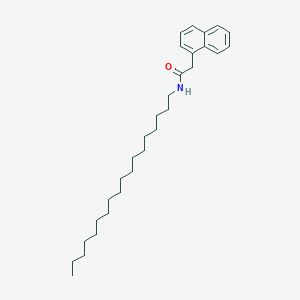
![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14335345.png)
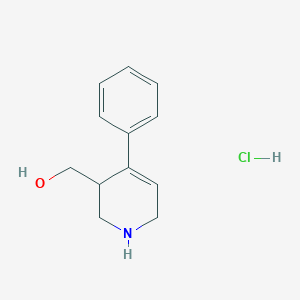
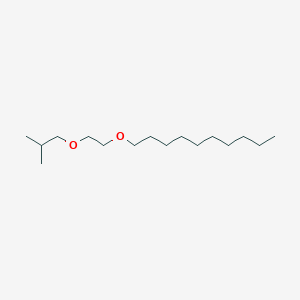
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
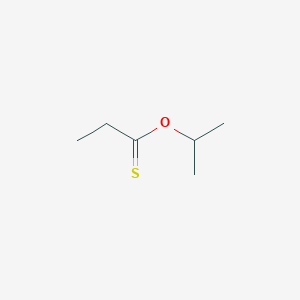
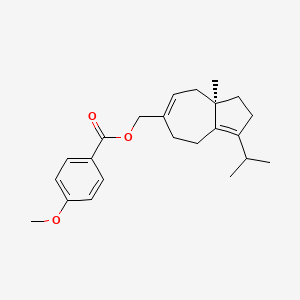
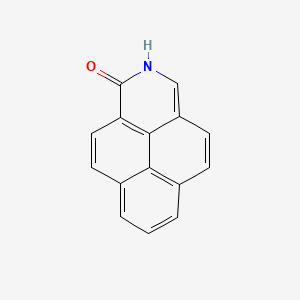
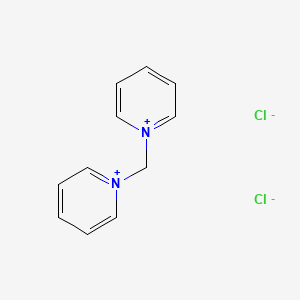

![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
